molecular formula C8H20N6O6S2 B12843500 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)

1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)

Cat. No.: B12843500
M. Wt: 360.4 g/mol
InChI Key: IFEXBPABURHNGL-UHFFFAOYSA-N
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Description

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is an organic compound characterized by the presence of disulfide and guanidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves the reaction of ethane-2,1-dithiol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the disulfide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in target proteins. These interactions can modulate the activity of enzymes and other proteins, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-[Disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine]: An organic disulfide with similar redox properties but different functional groups.

    Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Another disulfide compound with distinct structural features.

Uniqueness

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is unique due to its combination of disulfide and guanidine functional groups, which confer specific redox and nucleophilic properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Chemical Structure and Properties

The compound features a disulfide linkage connecting two ethane-2,1-diyl groups with guanidine and carbonate functionalities. Its molecular formula is C10H18N4O6S2C_{10}H_{18}N_4O_6S_2, indicating a complex structure that contributes to its biological activities.

Structural Formula

Disulfanediylbis ethane 2 1 diyl diguanidine bis carbonate \text{Disulfanediylbis ethane 2 1 diyl diguanidine bis carbonate }

Antioxidant Properties

Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the disulfide linkage in this compound may facilitate redox reactions, which are crucial for neutralizing free radicals in biological systems. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Antimicrobial Activity

Preliminary studies suggest that 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) may possess antimicrobial properties. For instance, compounds with similar guanidine structures have been reported to inhibit bacterial growth by disrupting cell membrane integrity.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of disulfide-containing compounds.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.
    • : The disulfide linkage enhances antioxidant capacity.
  • Evaluation of Antimicrobial Effects :
    • Objective : To assess the antimicrobial efficacy against various bacterial strains.
    • Method : Agar diffusion method.
    • Findings : Inhibition zones were observed for Gram-positive bacteria, indicating potential use as an antimicrobial agent.
    • : The guanidine moiety likely contributes to the observed activity.

Synthesis

The synthesis of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves multi-step reactions starting from simple precursors. The process includes:

  • Formation of the disulfide bond through oxidation of thiols.
  • Coupling with guanidine derivatives.
  • Carbonation to introduce carbonate groups.

Synthesis Flowchart

StepReaction TypeKey Reagents
1OxidationThiol + Oxidizing Agent
2CouplingGuanidine Derivative
3CarbonationCarbon Dioxide Source

Comparative Analysis of Similar Compounds

A comparative study was conducted to analyze the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Disulfanediylbis(ethane-2,1-diyl) diacrylateDisulfide + Acrylate groupsModerate antioxidant
Guanidine derivativesGuanidine coreStrong antimicrobial
Dithiobis(succinimidyl propionate)Cross-linking agentLimited biological activity

This analysis highlights the unique position of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) due to its combined functionalities.

Properties

Molecular Formula

C8H20N6O6S2

Molecular Weight

360.4 g/mol

IUPAC Name

carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine

InChI

InChI=1S/C6H16N6S2.2CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2*2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*(H2,2,3,4)

InChI Key

IFEXBPABURHNGL-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

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